2-(2,5-Dimethylfuran-3-carbonyl)cyclopentan-1-one
Description
2-(2,5-Dimethylfuran-3-carbonyl)cyclopentan-1-one is a cyclopentanone derivative featuring a 2,5-dimethylfuran-3-carbonyl substituent at the 2-position of the cyclopentanone ring. The compound’s molecular formula is C₁₂H₁₄O₃, with a calculated molar mass of 206.24 g/mol. However, specific toxicological or ecological data for this compound remain uncharacterized in the provided evidence .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2,5-dimethylfuran-3-carbonyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H14O3/c1-7-6-10(8(2)15-7)12(14)9-4-3-5-11(9)13/h6,9H,3-5H2,1-2H3 |
InChI Key |
JZDAGQVMPUQGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)C2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylfuran-3-carbonyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 2,5-dimethylfuran-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce production costs. The use of advanced techniques such as continuous flow reactors can also improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethylfuran-3-carbonyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furans.
Scientific Research Applications
Research indicates that compounds similar to 2-(2,5-dimethylfuran-3-carbonyl)cyclopentan-1-one exhibit notable biological activity. For example, derivatives featuring the furan moiety have been studied for their inhibitory effects on aldo-keto reductases (AKR1C1 and AKR1C3), which are implicated in various metabolic processes . The methylation pattern of the furan ring influences the inhibition and selectivity of these compounds, suggesting that 2-(2,5-dimethylfuran-3-carbonyl)cyclopentan-1-one may also exhibit pharmacological potential.
Applications
The applications of 2-(2,5-dimethylfuran-3-carbonyl)cyclopentan-1-one can be categorized into several key areas:
Organic Synthesis
- Reagent in Chemical Reactions : The compound can serve as a building block in organic synthesis due to its reactivity stemming from both the furan and cyclopentanone moieties.
- Functionalization : It can be involved in various functionalization reactions leading to more complex structures.
Pharmaceutical Development
- Drug Design : Its structural features may be exploited in drug design processes targeting specific biological pathways.
- Biological Assays : The compound can be utilized in biological assays to evaluate its efficacy against specific enzymes or receptors.
Material Science
- Polymer Chemistry : The incorporation of furan derivatives into polymer matrices may enhance material properties such as thermal stability and mechanical strength.
Case Studies
Several studies highlight the potential applications of compounds related to 2-(2,5-dimethylfuran-3-carbonyl)cyclopentan-1-one:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylfuran-3-carbonyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Key Observations :
- The target compound exhibits a lower molar mass than 2,5-di(cyclopentylidene)cyclopentan-1-one due to the absence of bulky cyclopentylidene groups.
- The dihydroxyphenyl derivative (C₁₄H₁₆O₄) has higher polarity due to hydroxyl groups, enhancing water solubility relative to the lipophilic dimethylfuran analog .
Reactivity and Stability
- 2-(2,5-Dimethylfuran-3-carbonyl)cyclopentan-1-one : The furan ring may undergo electrophilic substitution or oxidation under strong acidic/oxidizing conditions. The carbonyl group could participate in nucleophilic additions or reductions.
- 2,5-Di(cyclopentylidene)cyclopentan-1-one : Stable under standard conditions but incompatible with strong oxidizers; decomposes into CO₂ and CO .
Biological Activity
2-(2,5-Dimethylfuran-3-carbonyl)cyclopentan-1-one is a compound characterized by a cyclopentanone structure with a 2,5-dimethylfuran-3-carbonyl substituent. This unique structure combines the properties of both furan and cyclopentanone functionalities, suggesting potential biological activities that warrant further investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its implications in pharmacological applications.
Chemical Structure and Properties
The chemical structure of 2-(2,5-dimethylfuran-3-carbonyl)cyclopentan-1-one can be represented as follows:
This compound features:
- A cyclopentanone moiety providing a cyclic ketone framework.
- A 2,5-dimethylfuran group contributing to its reactivity and potential biological effects.
Antimicrobial Activity
Research indicates that compounds derived from furan exhibit significant antimicrobial properties. The presence of the furan ring in 2-(2,5-dimethylfuran-3-carbonyl)cyclopentan-1-one may enhance its efficacy against various microbial strains. For instance:
- In vitro studies have shown that furan derivatives can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar antimicrobial capabilities.
Anti-inflammatory Effects
In addition to antimicrobial properties, some studies suggest that derivatives of furan may also exhibit anti-inflammatory effects. The structural characteristics of 2-(2,5-dimethylfuran-3-carbonyl)cyclopentan-1-one could contribute to its ability to modulate inflammatory responses:
- Preliminary findings indicate that furan compounds can inhibit pro-inflammatory cytokines, which are critical in mediating inflammation. Further research is needed to quantify these effects specifically for this compound.
Synthesis and Research Findings
The synthesis of 2-(2,5-dimethylfuran-3-carbonyl)cyclopentan-1-one can be approached through various methods, each affecting yield and purity. Recent studies have optimized synthetic routes involving palladium-catalyzed reactions that enhance the formation of functionalized furans from diketones and alkenyl bromides .
Case Studies
Recent investigations into the biological activity of similar compounds have provided insights into their pharmacological potential:
- Study on Aldo-Keto Reductases (AKR) : Compounds structurally related to 2-(2,5-dimethylfuran-3-carbonyl)cyclopentan-1-one were evaluated for their inhibitory effects on AKR enzymes. Some derivatives showed promising inhibition profiles with Ki values indicating effective enzyme modulation .
- Furan Derivatives in Cancer Research : Research has indicated that certain furan derivatives can act as selective inhibitors in cancer models, providing a basis for exploring the anticancer potential of 2-(2,5-dimethylfuran-3-carbonyl)cyclopentan-1-one .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
